2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile
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Overview
Description
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile is a complex organic compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two or more rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile involves its interaction with molecular targets in electronic devices. The compound’s spiro structure allows for efficient charge separation and transport, which is crucial for its performance in optoelectronic applications. The pathways involved include the formation of excitons and their subsequent dissociation into free charge carriers, which are then transported through the material .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: A parent compound with similar structural features but without the chlorine and carbonitrile groups.
Spiro[fluorene-9,9’-xanthene]-2,7-diamine: Another derivative with different functional groups that alter its electronic properties.
Uniqueness
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile is unique due to the presence of the chlorine and carbonitrile groups, which enhance its reactivity and electronic properties. These modifications make it more suitable for specific applications in organic electronics and materials science compared to its analogs.
Properties
Molecular Formula |
C26H14ClNO |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
7-chlorospiro[fluorene-9,9'-xanthene]-2-carbonitrile |
InChI |
InChI=1S/C26H14ClNO/c27-17-10-12-19-18-11-9-16(15-28)13-22(18)26(23(19)14-17)20-5-1-3-7-24(20)29-25-8-4-2-6-21(25)26/h1-14H |
InChI Key |
OIYSQBOMHQEJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C#N)C6=C3C=C(C=C6)Cl |
Origin of Product |
United States |
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